

A Technical Guide to the Discovery and Synthesis of Novel PIN1 PROTACs

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Compound of Interest

Compound Name: PROTAC PIN1 degrader-1

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This technical guide provides an in-depth overview of the discovery, synthesis, and validation of novel Proteolysis Targeting Chimeras (PROTACs) for the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various oncogenic signaling pathways, and its targeted degradation represents a promising therapeutic strategy in oncology.

Introduction: PIN1 as a Therapeutic Target

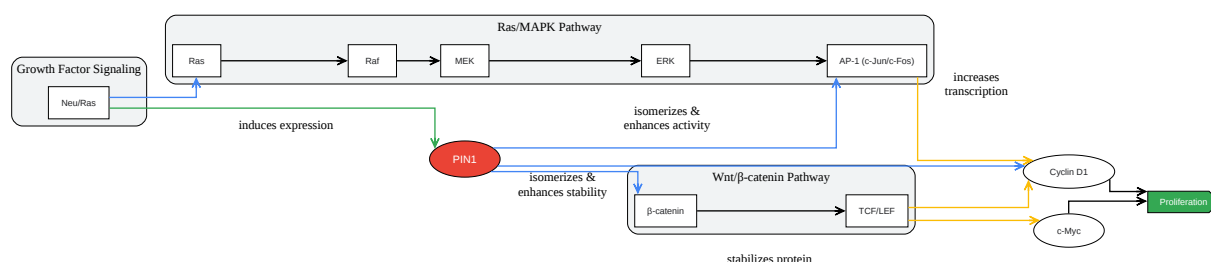
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.^{[1][2][3]} This action modulates the conformation, stability, and activity of its substrate proteins, making PIN1 a crucial regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.^{[1][4]}

PIN1 is overexpressed in many human cancers and has been shown to activate over 50 oncogenes (like cyclin D1, c-Myc, and β -catenin) while inactivating more than 20 tumor suppressors.^{[5][6]} Its central role in amplifying and integrating multiple cancer-driving signaling pathways, such as the Ras/AP-1, Wnt/ β -catenin, and PI3K/Akt/mTOR pathways, establishes it as a compelling target for cancer therapy.^{[1][4][7][8]} However, the development of effective small-molecule inhibitors for PIN1 has been challenging due to its small and shallow enzymatic pocket.^[6]

PROTACs offer an alternative therapeutic modality. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] This event-driven, catalytic mechanism can overcome the limitations of traditional inhibitors.[9]

Core Concepts and Signaling Pathways

PIN1's influence is extensive, acting as a fulcrum in several key signaling cascades. Understanding these pathways is critical for appreciating the therapeutic rationale behind PIN1 degradation.



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Caption: PIN1 integrates multiple oncogenic signaling pathways to drive cell proliferation.

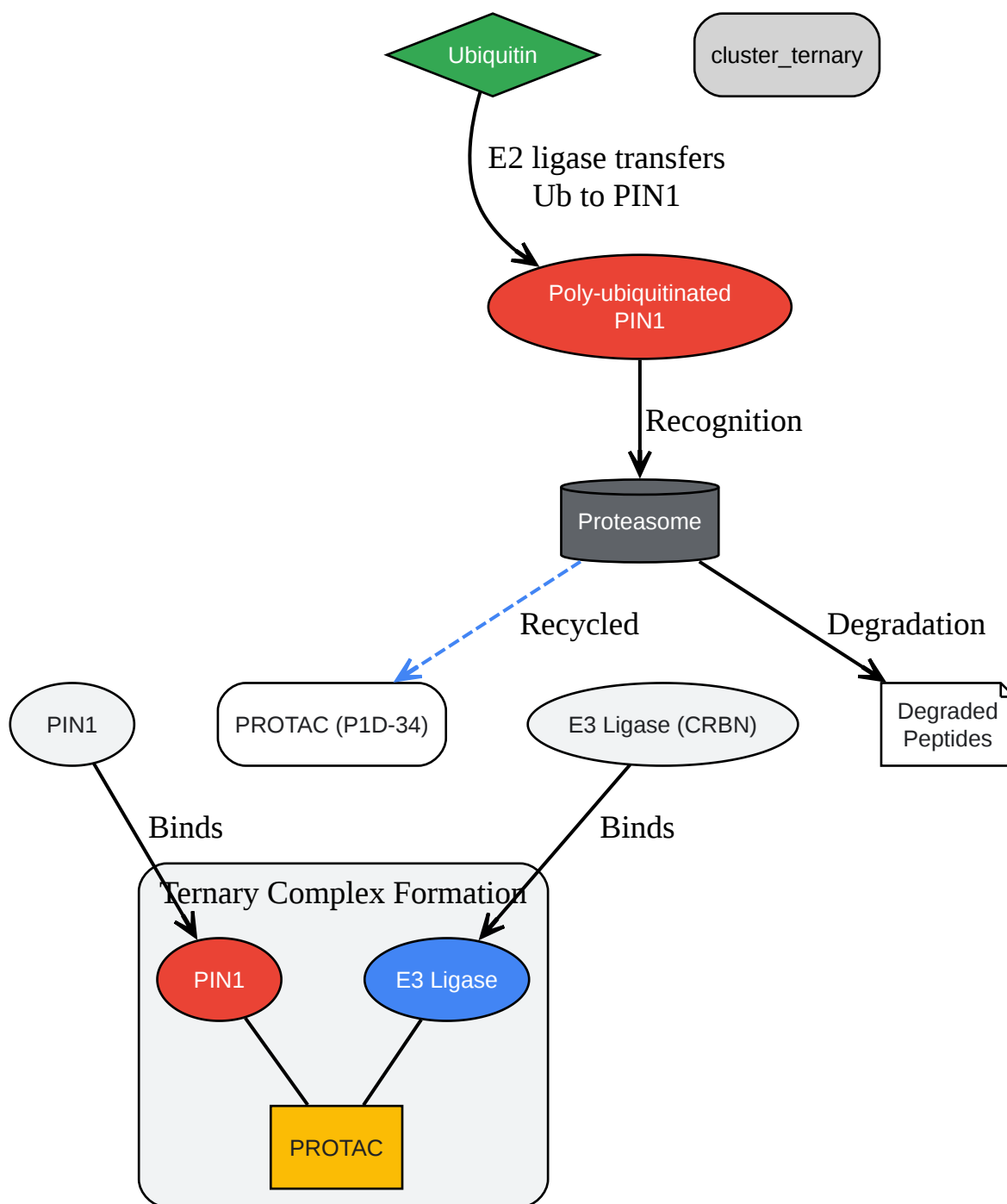
Discovery and Design of PIN1 PROTACs

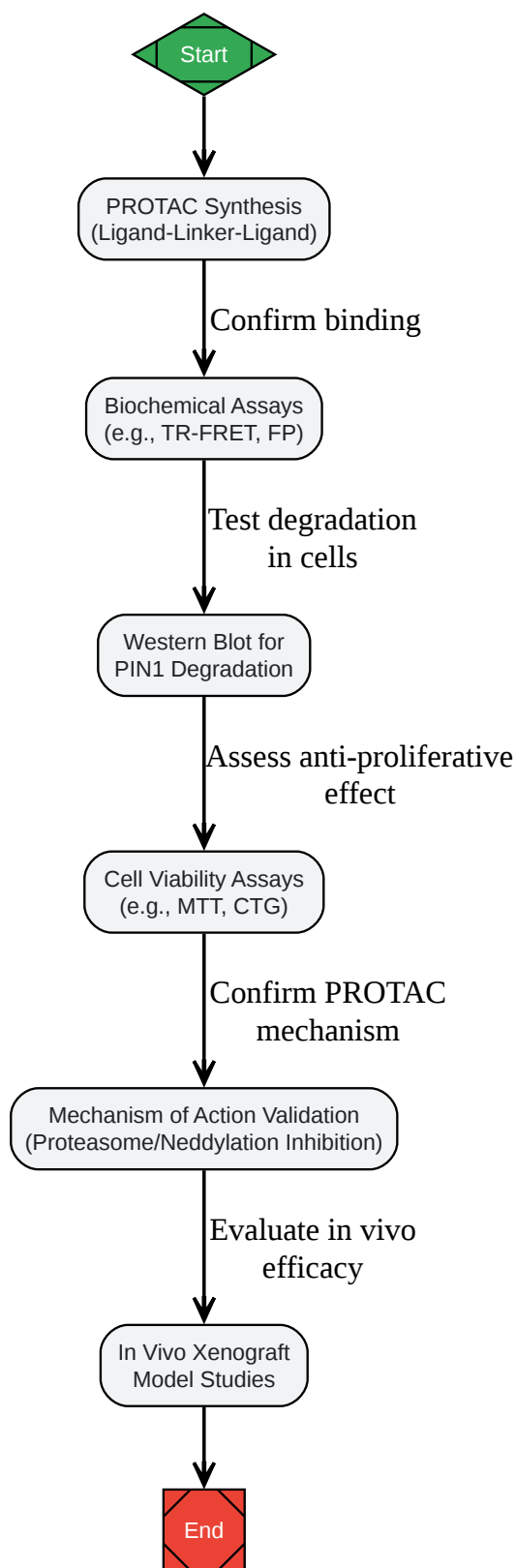
The first-in-class potent PROTAC degrader of PIN1, named P1D-34, was developed by coupling a known covalent PIN1 inhibitor, Sulfofin, with a ligand for the cereblon (CRBN) E3 ligase.[5][10]

The design strategy involved:

- **Target Binder Selection:** Sulfopin was chosen as the PIN1-targeting ligand due to its potency and covalent binding mechanism.^[5] The co-crystal structure of PIN1 and Sulfopin revealed a solvent-exposed methyl group, providing a suitable attachment point for the linker.^[6]
- **E3 Ligase Recruitment:** Ligands for both Von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases were initially tested. The CRBN-based PROTACs demonstrated greater efficacy in inducing PIN1 degradation.^{[5][6]}
- **Linker Optimization:** A series of CRBN-based degraders with different linker lengths were synthesized to optimize the formation of the ternary complex (PIN1-PROTAC-CRBN), which is essential for efficient degradation.^[6]

This rational design process led to the identification of P1D-34 as a potent and selective PIN1 degrader.^{[5][10]}





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